molecular formula C17H9F3N4O2 B2502584 5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 832136-00-2

5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2502584
CAS No.: 832136-00-2
M. Wt: 358.28
InChI Key: OFCGBMQLZBSTKZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Position 7: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
  • Position 2: A carboxylic acid (-COOH) group, contributing to solubility and hydrogen-bonding interactions.

Its molecular formula is C₁₉H₁₁F₃N₄O₂, with a molecular weight of 392.32 g/mol.

Properties

IUPAC Name

5-naphthalen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N4O2/c18-17(19,20)13-8-12(21-16-22-14(15(25)26)23-24(13)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCGBMQLZBSTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=NC(=NN4C(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound includes a naphthalene moiety and a trifluoromethyl group attached to a [1,2,4]triazolo[1,5-a]pyrimidine core. The presence of these functional groups is believed to contribute to its biological activity.

  • Molecular Formula : C15H10F3N5O2
  • Molecular Weight : 359.27 g/mol
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 8
  • Rotatable Bonds : 5

Biological Activity Overview

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant biological activities including anticancer, antibacterial, and antiviral properties. Specifically, studies have shown that compounds within this class can inhibit key signaling pathways involved in cancer progression.

Anticancer Activity

A notable study evaluated the antiproliferative effects of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines. The compound H12 , a derivative closely related to our target compound, demonstrated potent activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively .

The mechanism of action appears to involve the inhibition of the ERK signaling pathway, which is critical for cell proliferation and survival. Specifically:

  • Inhibition of ERK Signaling : Treatment with compound H12 resulted in decreased phosphorylation levels of ERK1/2 and its upstream regulators c-Raf and MEK1/2.
  • Induction of Apoptosis : The compound also triggered apoptosis in cancer cells and caused cell cycle arrest at the G2/M phase.

The biological activity of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be summarized as follows:

MechanismDescription
ERK Pathway Inhibition Suppresses phosphorylation levels of ERK1/2 and related proteins
Apoptosis Induction Promotes programmed cell death in cancer cells
Cell Cycle Arrest Causes G2/M phase arrest leading to inhibited proliferation

Study on Anticancer Properties

In a comparative study involving various triazolo-pyrimidine derivatives:

  • Compound H12 was found to be more effective than standard chemotherapeutic agents like 5-FU.
  • The study highlighted the potential for these compounds to serve as lead candidates in drug development aimed at targeting resistant cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle and Functional Groups

Compound Name Core Structure Substituents Key Differences Reference
7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [1,2,4]Triazolo[1,5-a]pyrimidine - 5: 4-Methylphenyl
- 7: H
- 2: -COOH
Smaller aryl group (methylphenyl vs. naphthyl) and absence of CF₃ at position 6.
7-(Difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [1,2,4]Triazolo[1,5-a]pyrimidine - 5: 4-Methoxyphenyl
- 7: -CF₂H
- 2: -COOH
Difluoromethyl (vs. trifluoromethyl) and methoxyphenyl (vs. naphthyl). Lower lipophilicity (MW: 320.25).
5-Methyl-7-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine [1,2,4]Triazolo[1,5-a]pyrimidine - 5: Methyl
- 7: 3-CF₃-phenyl
- 2: -NH₂
Methyl at position 5, amine (vs. carboxylic acid) at position 2. Reduced solubility.
7-Chloro-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine - 5: 4-CF₃-phenyl
- 7: -Cl
- 2: H
Chlorine at position 7 (vs. CF₃) and absence of carboxylic acid. Higher reactivity for nucleophilic substitution.

Pyrazolo vs. Triazolo Derivatives

Pyrazolo[1,5-a]pyrimidine analogs (e.g., 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ) exhibit a nitrogen-rich pyrazole ring instead of triazole. This alters electronic properties and binding modes, often reducing metabolic stability compared to triazolo derivatives .

Physicochemical Properties

Property Target Compound 7-(4-Methylphenyl) Analog 5-Methyl-7-CF₃-phenyl-2-amine
LogP* 3.8 2.9 4.1
Solubility (µg/mL) 12.5 (pH 7.4) 45.2 (pH 7.4) 5.3 (pH 7.4)
pKa (COOH) 3.1 3.0 N/A

*Calculated using ChemAxon. The naphthyl group increases LogP, while carboxylic acid improves solubility.

Q & A

Q. Methodological Adaptation :

  • Use DMF as a solvent with K₂CO₃ as a base for alkylation or arylation steps (as in ).
  • Optimize reaction time (6–12 hours) and temperature (80–120°C) to balance yield and purity.

How can researchers resolve contradictions in reported melting points or spectral data for triazolopyrimidine derivatives?

Advanced Research Question
Discrepancies in melting points (e.g., ±5°C variations) or NMR shifts often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic) alters physical properties.
  • Solvent Traces : Residual solvents (e.g., DMF or ethanol) in recrystallized products affect melting points.

Q. Resolution Strategies :

  • Perform single-crystal X-ray diffraction (as in ) to confirm molecular packing .
  • Use TGA-DSC to analyze thermal stability and purity.
  • Compare ¹H/¹³C NMR in deuterated DMSO vs. CDCl₃ to identify solvent interference .

What computational methods are effective in predicting the biological activity of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)triazolopyrimidine derivatives?

Advanced Research Question
The trifluoromethyl group enhances metabolic stability and lipophilicity, influencing bioactivity. Computational approaches include:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or CYP450 enzymes.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for enzyme inhibition .

Q. Key Findings :

  • The naphthyl group contributes to π-π stacking in hydrophobic pockets, while the trifluoromethyl group enhances binding entropy .

How can crystallization conditions be optimized to obtain high-purity triazolopyrimidine derivatives for structural studies?

Basic Research Question
Protocol :

Solvent Selection : Use methanol or ethanol for slow evaporation ().

Temperature Gradient : Cool from 60°C to 25°C over 24 hours to minimize defects.

Seeding : Introduce microcrystals to control nucleation.

Basic Research Question

  • ¹H NMR : Compare integration ratios of aromatic protons to confirm substitution patterns.
  • LC-MS : Monitor reaction intermediates (e.g., m/z peaks for nitro or amino intermediates).
  • XPS : Analyze fluorine (F 1s) binding energy to distinguish trifluoromethyl from other CF₃ groups .

Case Study : used ¹³C NMR to confirm C-5 vs. C-7 substitution in pyrazolo[1,5-a]pyrimidines, resolving regiochemistry ambiguity .

How do steric and electronic effects of substituents influence the reactivity of triazolopyrimidine cores?

Advanced Research Question

  • Steric Effects : Bulky groups (e.g., naphthyl) reduce nucleophilic attack at C-2 but enhance π-stacking in biological targets.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) deactivate the pyrimidine ring, slowing electrophilic substitution but improving metabolic stability .

Q. Experimental Validation :

  • Compare reaction rates of CF₃ vs. CH₃ derivatives in Suzuki coupling (20% lower yield for CF₃ due to reduced electron density) .

What strategies mitigate side reactions during the introduction of trifluoromethyl groups?

Advanced Research Question
CF₃ groups are prone to hydrolysis or radical degradation. Mitigation methods include:

  • Dry Conditions : Use anhydrous DMF and molecular sieves.
  • Radical Scavengers : Add TEMPO to suppress CF₃• intermediates.
  • Low-Temperature Steps : Perform trifluoromethylation at −20°C to stabilize intermediates .

How can researchers design analogs of this compound for targeted enzyme inhibition studies?

Advanced Research Question
Design Principles :

  • Retain the triazolopyrimidine core for ATP-mimetic interactions.
  • Modify the naphthyl group to adjust steric bulk (e.g., replace with indole for H-bonding).
  • Introduce sulfonamide or carboxylate groups to enhance solubility .

Case Study : highlights pyrazole-triazolopyrimidine hybrids as kinase inhibitors, with IC₅₀ values <100 nM .

What are the limitations of current synthetic protocols for scaling up triazolopyrimidine derivatives?

Advanced Research Question
Challenges :

  • High catalyst loading (e.g., Pd(PPh₃)₄ at 10 mol%) increases costs.
  • Low yields (<50%) in multi-step syntheses due to side reactions.

Q. Solutions :

  • Switch to heterogeneous catalysts (e.g., Pd/C) for recyclability.
  • Use flow chemistry to improve heat/mass transfer in cyclization steps .

How can spectroscopic data be used to distinguish positional isomers of triazolopyrimidines?

Basic Research Question

  • ¹H NMR : Isomers differ in coupling patterns (e.g., doublets vs. triplets for adjacent protons).
  • IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) confirm carboxylic acid vs. ester derivatives.
  • MS/MS Fragmentation : Diagnostic peaks (e.g., loss of CO₂ for carboxylic acids) differentiate C-2 vs. C-6 substitution .

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